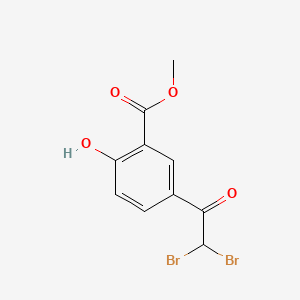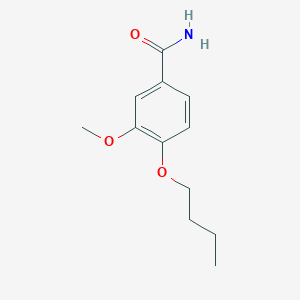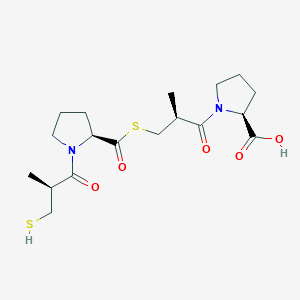
(2S)-1-((2S)-3-((((2S)-1-((2S)-2-methyl-3-sulfanylpropanoyl)pyrrolidin-2-yl)carbonyl)sulfanyl)-2-methylpropanoyl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2S)-1-((2S)-3-((((2S)-1-((2S)-2-methyl-3-sulfanylpropanoyl)pyrrolidin-2-yl)carbonyl)sulfanyl)-2-methylpropanoyl)pyrrolidine-2-carboxylic acid is a complex organic molecule with potential applications in various fields of science and industry. This compound features multiple chiral centers and functional groups, making it an interesting subject for synthetic chemistry and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-((2S)-3-((((2S)-1-((2S)-2-methyl-3-sulfanylpropanoyl)pyrrolidin-2-yl)carbonyl)sulfanyl)-2-methylpropanoyl)pyrrolidine-2-carboxylic acid involves several steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. Typical synthetic routes may include:
Formation of the Pyrrolidine Ring: This step often involves cyclization reactions using appropriate starting materials such as amino acids or other precursors.
Introduction of Sulfanyl Groups: Thiol-containing reagents are used to introduce sulfanyl groups through nucleophilic substitution or addition reactions.
Coupling Reactions: Peptide coupling reagents like EDCI or DCC are used to form amide bonds between the pyrrolidine rings and other components.
Final Assembly: The final steps involve deprotection and purification to yield the target compound with high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-((2S)-3-((((2S)-1-((2S)-2-methyl-3-sulfanylpropanoyl)pyrrolidin-2-yl)carbonyl)sulfanyl)-2-methylpropanoyl)pyrrolidine-2-carboxylic acid: can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl and carbonyl sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-1-((2S)-3-((((2S)-1-((2S)-2-methyl-3-sulfanylpropanoyl)pyrrolidin-2-yl)carbonyl)sulfanyl)-2-methylpropanoyl)pyrrolidine-2-carboxylic acid:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including enzyme inhibition or receptor modulation.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2S)-1-((2S)-3-((((2S)-1-((2S)-2-methyl-3-sulfanylpropanoyl)pyrrolidin-2-yl)carbonyl)sulfanyl)-2-methylpropanoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound may act as an inhibitor or modulator. The exact pathways and molecular interactions would depend on the specific application and context of use.
Comparison with Similar Compounds
(2S)-1-((2S)-3-((((2S)-1-((2S)-2-methyl-3-sulfanylpropanoyl)pyrrolidin-2-yl)carbonyl)sulfanyl)-2-methylpropanoyl)pyrrolidine-2-carboxylic acid: can be compared with other similar compounds, such as:
This compound: Similar in structure but with different functional groups or stereochemistry.
This compound: Another analog with variations in the sulfanyl or carbonyl groups.
These comparisons highlight the uniqueness of the target compound in terms of its specific functional groups and stereochemistry, which can influence its reactivity and applications.
Properties
Molecular Formula |
C18H28N2O5S2 |
|---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-methyl-3-[(2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]sulfanylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H28N2O5S2/c1-11(9-26)15(21)20-8-4-6-14(20)18(25)27-10-12(2)16(22)19-7-3-5-13(19)17(23)24/h11-14,26H,3-10H2,1-2H3,(H,23,24)/t11-,12-,13+,14+/m1/s1 |
InChI Key |
VSMLGFTXXRILDO-MQYQWHSLSA-N |
Isomeric SMILES |
C[C@H](CS)C(=O)N1CCC[C@H]1C(=O)SC[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O |
Canonical SMILES |
CC(CS)C(=O)N1CCCC1C(=O)SCC(C)C(=O)N2CCCC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


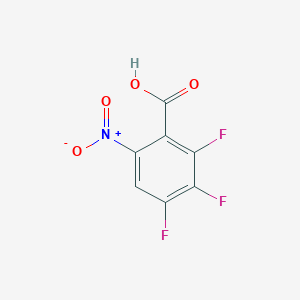
![2-[(7-chloro-1H-indazol-6-yl)amino]-4-(cyclopropylamino)pyrimidine-5-carboxamide](/img/structure/B13856687.png)
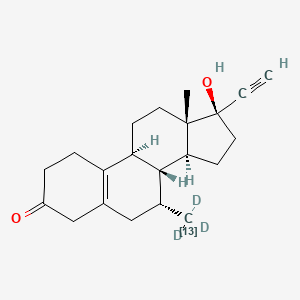

![5-[(2-Amino-6-chloro-4-pyrimidinyl-13C2)amino]-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol](/img/structure/B13856706.png)
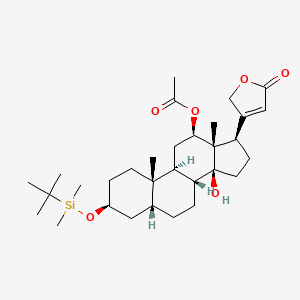
![[3-(Aminomethyl)pyrrolidin-1-yl]-phenylmethanone](/img/structure/B13856721.png)
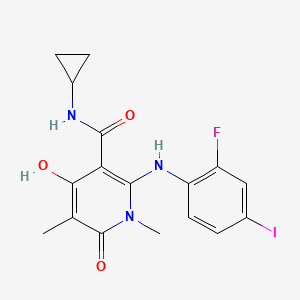

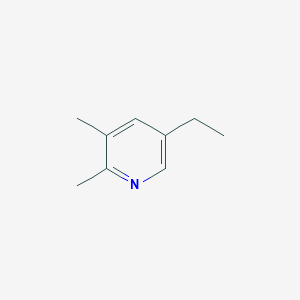
![N'-[[2-amino-5-(4-methylimidazol-1-yl)phenyl]methyl]benzenecarboximidamide](/img/structure/B13856735.png)

